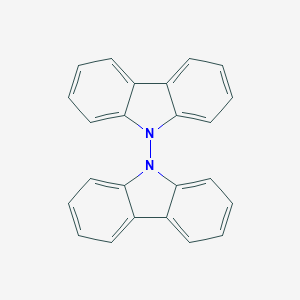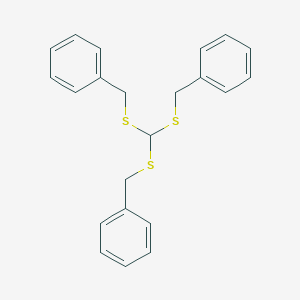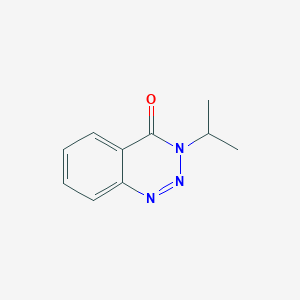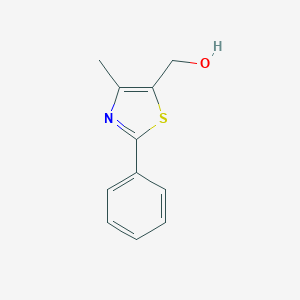
(4-Chlorobenzylidene)(phenyl)azane oxide
Descripción general
Descripción
(4-Chlorobenzylidene)(phenyl)azane oxide, also known as CBAPO, is a chemical compound with the molecular formula C14H10ClN2O. It is a yellow crystalline solid that has been used in various scientific research applications. CBAPO is known for its ability to act as a radical scavenger and has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
(4-Chlorobenzylidene)(phenyl)azane oxide acts as a radical scavenger by donating an electron to free radicals, which neutralizes their harmful effects. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
(4-Chlorobenzylidene)(phenyl)azane oxide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of reactive oxygen species, which are involved in the development of various diseases. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Chlorobenzylidene)(phenyl)azane oxide in lab experiments is its ability to act as a radical scavenger, which can help to reduce oxidative stress in cells. However, one limitation is that it can be difficult to obtain pure samples of (4-Chlorobenzylidene)(phenyl)azane oxide, which can make it challenging to conduct experiments.
Direcciones Futuras
There are several future directions for the study of (4-Chlorobenzylidene)(phenyl)azane oxide. One area of research is the development of new drugs that are based on the structure of (4-Chlorobenzylidene)(phenyl)azane oxide. Another area of research is the investigation of the potential use of (4-Chlorobenzylidene)(phenyl)azane oxide in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-Chlorobenzylidene)(phenyl)azane oxide and its potential side effects.
Aplicaciones Científicas De Investigación
(4-Chlorobenzylidene)(phenyl)azane oxide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have antioxidant properties and can act as a radical scavenger, which makes it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
5909-74-0 |
|---|---|
Nombre del producto |
(4-Chlorobenzylidene)(phenyl)azane oxide |
Fórmula molecular |
C13H10ClNO |
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10- |
Clave InChI |
JYXDRMQUJFWNKR-GDNBJRDFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Cl)/[O-] |
SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-] |
SMILES canónico |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


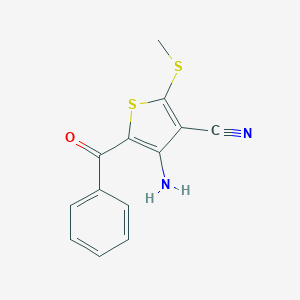
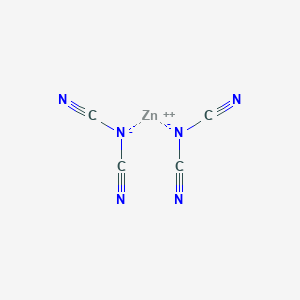
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
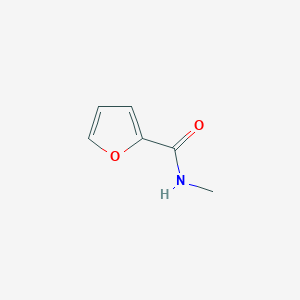
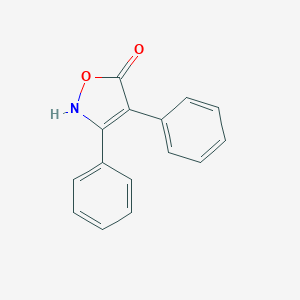
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)
![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)
